3-Amino-2-quinoxalinecarbonitrile, 1-oxide
CAS No.: 500889-07-6
Cat. No.: VC20490907
Molecular Formula: C9H6N4O
Molecular Weight: 186.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 500889-07-6 |
|---|---|
| Molecular Formula | C9H6N4O |
| Molecular Weight | 186.17 g/mol |
| IUPAC Name | 3-amino-1-oxidoquinoxalin-1-ium-2-carbonitrile |
| Standard InChI | InChI=1S/C9H6N4O/c10-5-8-9(11)12-6-3-1-2-4-7(6)13(8)14/h1-4H,(H2,11,12) |
| Standard InChI Key | HKJYMNNVHHEJGY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(C(=[N+]2[O-])C#N)N |
Introduction
Chemical and Structural Properties
Molecular Characteristics
3-Amino-2-quinoxalinecarbonitrile, 1-oxide belongs to the quinoxaline 1,4-di-N-oxide family, a class known for hypoxia-targeting activity. Its IUPAC name, 3-amino-1-oxidoquinoxalin-1-ium-2-carbonitrile, reflects the presence of an N-oxide group at position 1, a cyano group at position 2, and an amino substituent at position 3. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 186.17 g/mol |
| Density | Not reported |
| Boiling Point | Not reported |
| LogP (Partition Coefficient) | ~1.66 (estimated) |
| Topological Polar Surface Area | 75.59 Ų |
The compound’s planar structure facilitates intercalation into DNA, while the N-oxide group enhances redox cycling under hypoxic conditions, generating cytotoxic radicals .
Synthetic Methodologies
Cyclization Reactions
The synthesis of 3-amino-2-quinoxalinecarbonitrile, 1-oxide involves cyclization between benzofuroxan derivatives and α-cyano ketones. A representative protocol from the literature proceeds as follows:
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Reactants: Benzofuroxan (5.0 mmol) and benzoylacetonitrile (5.0 mmol) in ethanol (40 mL).
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Catalyst: Potassium carbonate (1% w/w).
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Conditions: Stirring at room temperature for 3 hours.
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Workup: Filtration and recrystallization from ethanol yields the product as a yellow solid (46–48% yield).
This method prioritizes scalability and reproducibility, critical for pharmaceutical development.
Structural Confirmation
Synthetic products are validated via:
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Spectroscopy: IR peaks at 2235 cm⁻¹ (C≡N stretch) and 1625 cm⁻¹ (C=N stretch); ¹H-NMR signals at δ 8.69–7.60 ppm (aromatic protons) .
Mechanism of Hypoxia-Selective Cytotoxicity
Redox Activation
Under hypoxic conditions, the N-oxide group undergoes enzymatic reduction to generate reactive oxygen species (ROS) and nitric oxide (NO), which induce DNA strand breaks and apoptosis . This mechanism is analogous to tirapazamine but with enhanced selectivity due to the nitrile group’s electron-withdrawing effects.
Apoptotic Pathways
In HL-60 leukemia cells, the compound activates caspase-3 and caspase-9, triggering mitochondrial-mediated apoptosis . Comparative studies show a 10-fold increase in potency under hypoxia (IC₅₀ = 0.53 μM) versus normoxia (IC₅₀ = 5.21 μM) .
Cytotoxic Activity Across Cancer Cell Lines
The compound exhibits broad-spectrum activity, as demonstrated in Table 1:
Table 1: Cytotoxicity of 3-Amino-2-quinoxalinecarbonitrile, 1-oxide in Hypoxic Conditions
| Cell Line | IC₅₀ (μM) |
|---|---|
| BEL-7402 (Liver) | 0.31 |
| HepG2 (Liver) | 0.76 |
| HL-60 (Leukemia) | 0.53 |
| NCI-H460 (Lung) | 4.91 |
| HCT-116 (Colon) | 2.25 |
Activity correlates with tumor hypoxia levels, making it particularly effective against hepatocellular carcinoma and leukemia .
Structure-Activity Relationships (SAR)
Substituent Effects
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Position 3: Aryl groups (e.g., 3-chlorophenyl) enhance hypoxic cytotoxicity by improving DNA intercalation .
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Position 7: Methyl or methoxy groups reduce IC₅₀ values by 40–60% compared to unsubstituted analogues .
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N-Oxide Groups: Essential for redox activation; removal abolishes activity .
Comparison with Analogues
Replacing the nitrile group with carboxamide or carboxylate moieties decreases potency but improves solubility, suggesting avenues for prodrug development .
Pharmacological Applications
Anticancer Therapy
The compound’s hypoxia selectivity positions it as a candidate for adjunct therapy with radiation or chemotherapy, particularly in tumors resistant to conventional treatments.
Future Directions
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Derivatization: Introducing solubilizing groups (e.g., polyethylene glycol) to improve bioavailability.
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Combination Therapy: Synergy studies with checkpoint inhibitors or hypoxia-activated prodrugs.
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In Vivo Validation: Pharmacokinetic and efficacy trials in xenograft models.
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